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Compound of Interest

Compound Name: 1D228
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual c-Met and TRK inhibitor,
1D228, and its preclinical efficacy in the context of gastric cancer. The information presented is
collated from peer-reviewed research, offering a centralized resource for understanding its
mechanism of action, experimental validation, and potential as a therapeutic candidate.

Core Mechanism and Therapeutic Rationale

1D228 is a novel small molecule tyrosine kinase inhibitor that demonstrates potent and
simultaneous inhibition of both c-Met (mesenchymal-epithelial transition factor) and TRK
(tropomyosin receptor kinase) families of receptor tyrosine kinases.[1][2][3] The rationale for
this dual-targeting approach is grounded in the observation that these two signaling pathways
are often co-overexpressed in various cancers, including gastric cancer, and their synergistic
activity can promote tumor progression.[1][2][3] By concurrently blocking these pathways,
1D228 aims to deliver a more potent anti-tumor effect compared to single-target inhibitors.[1][2]

[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of 1D228
in gastric cancer models.

Table 1: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
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. Treatment
Model Type Cell Line Dosage TGI (%) Source(s)
Group
Gastric
MKN45 1D228 8 mg/kg/d 94.8 [1][2]13]
Cancer
Gastric -
MKN45 Tepotinib 8 mg/kg/d 67.61 [1112][3]
Cancer
) Combination
Gastric o -
MKN45 (Tepotinib + Not Specified 56 [1]
Cancer
Larotrectinib)
Hepatocellula
) MHCC97H 1D228 4 mg/kg/d 93.4 [1][2]13]
r Carcinoma
Hepatocellula o
MHCC97H Tepotinib 4 mg/kg/d 63.9 [1112][3]

r Carcinoma

Table 2: Effects of 1D228 on Cell Cycle and Apoptosis in MKN45 Gastric Cancer Cells

Parameter Treatment Observation Source(s)
1D228 (dose- Significant increase in
Cell Cycle
dependent) GO0/G1 phase
53-75% apoptosis
Apoptosis 1D228 (10-15 times higher

than control)

Signaling Pathways and Mechanism of Action

1D228 exerts its anti-tumor effects through the inhibition of c-Met and TRK phosphorylation,

which in turn modulates downstream signaling cascades involved in cell proliferation, survival,

and angiogenesis.
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Caption: Signaling pathway inhibited by 1D228 in gastric cancer cells.
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Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Lines and Culture

e Cell Lines: MKN45 (human gastric adenocarcinoma) and MHCC97H (human hepatocellular
carcinoma) cell lines were utilized.[1]

o Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine
serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Assays

o Cell Proliferation Assay:
o Cells were seeded in 96-well plates.
o After adherence, cells were treated with varying concentrations of 1D228 or control.

o Cell viability was assessed at specified time points using a colorimetric assay (e.g., WST-1
or MTT).

o IC50 values were calculated from dose-response curves.
o Western Blot Analysis:
o Cells were treated with 1D228 or control for a specified duration.
o Total protein was extracted using RIPA buffer and quantified.
o Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

o Membranes were blocked and incubated with primary antibodies against target proteins
(e.g., p-c-Met, p-TRKB, Cyclin D1, cleaved caspase-3) overnight at 4°C.

o After washing, membranes were incubated with HRP-conjugated secondary antibodies.

o Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
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e Flow Cytometry for Cell Cycle and Apoptosis:
o Cell Cycle Analysis:
= Cells were treated with 1D228, harvested, and fixed in 70% ethanol.
» Cells were then stained with propidium iodide (PI) containing RNase.

= DNA content was analyzed by flow cytometry to determine the percentage of cells in
G0/G1, S, and G2/M phases.

o Apoptosis Analysis:

» Treated cells were harvested and stained with an Annexin V-FITC and Pl apoptosis
detection kit according to the manufacturer's protocol.

» The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.

[1]

o Cell Migration (Scratch) Assay:

[¢]

Cells were grown to confluence in 6-well plates.

[e]

A "scratch" or wound was created in the cell monolayer using a sterile pipette tip.

[e]

Cells were washed to remove debris and incubated with media containing 1D228 or
control.

[e]

Wound closure was monitored and imaged at different time points to assess cell migration.

[1]

In Vivo Xenograft Model

» Animal Model: Nude mice were used for the subcutaneous xenograft model.[1]

o Tumor Implantation: MKN45 cells were suspended in Matrigel and injected subcutaneously
into the flanks of the mice.
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e Treatment: Once tumors reached a palpable size, mice were randomized into treatment and
control groups. 1D228 was administered orally at the specified dosage.[1]

» Efficacy Evaluation:

o Tumor volume was measured regularly using calipers.

o At the end of the study, mice were euthanized, and tumors were excised and weighed.

o Tumor growth inhibition (TGI) was calculated.
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Caption: Workflow for in vivo xenograft studies of 1D228.
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Anti-Angiogenic Effects

In addition to its direct effects on tumor cells, 1D228 also targets the tumor microenvironment
by inhibiting angiogenesis.[1][2] Vascular endothelial cells express both c-Met and TRKB,
making them susceptible to 1D228.[1] The inhibitor was shown to suppress the migration and
tube formation of endothelial cells, which are critical processes for the formation of new blood
vessels that supply tumors.[1][3] This dual action on both tumor cells and their vascular supply
contributes to its potent anti-tumor activity.

Conclusion

The dual inhibitor 1D228 has demonstrated significant preclinical anti-tumor activity in gastric
cancer models. Its mechanism of action, involving the simultaneous inhibition of c-Met and TRK
signaling, leads to cell cycle arrest, apoptosis, and a reduction in angiogenesis. The in vivo
data is particularly compelling, showing superior tumor growth inhibition compared to both
single-agent and combination treatments with established inhibitors. These findings position
1D228 as a promising candidate for further development in the treatment of gastric cancer and
potentially other malignancies with c-Met and/or TRK dysregulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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